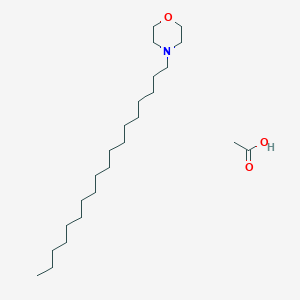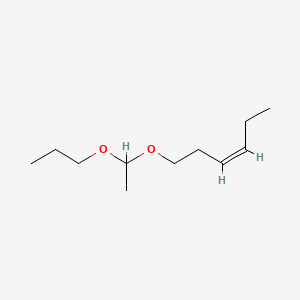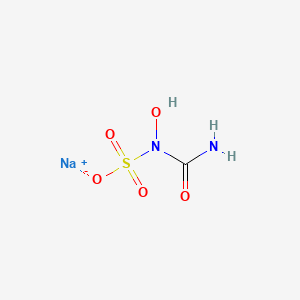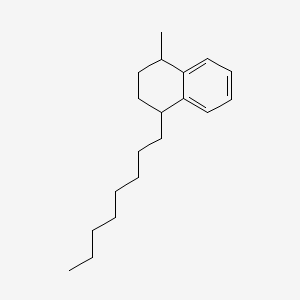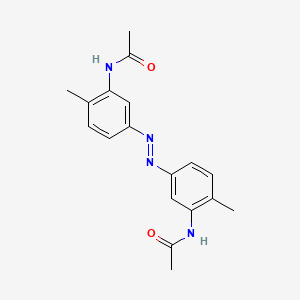
1-Benzyl-2-((hydroxyimino)methyl)pyridinium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-BENZYL-2-[(HYDROXYIMINO)METHYL]PYRIDINIUM CHLORIDE is a chemical compound with the molecular formula C13H13ClN2O It is known for its unique structure, which includes a pyridinium ring substituted with a benzyl group and a hydroxyimino group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-BENZYL-2-[(HYDROXYIMINO)METHYL]PYRIDINIUM CHLORIDE typically involves the reaction of 2-chloromethylpyridine with benzylamine, followed by the introduction of the hydroxyimino group. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 1-BENZYL-2-[(HYDROXYIMINO)METHYL]PYRIDINIUM CHLORIDE undergoes various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form corresponding oxime derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as alkyl halides or acyl chlorides.
Major Products Formed:
Oxidation: Oxime derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted pyridinium compounds.
Wissenschaftliche Forschungsanwendungen
1-BENZYL-2-[(HYDROXYIMINO)METHYL]PYRIDINIUM CHLORIDE has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the development of new materials and as an intermediate in the production of various chemical products.
Wirkmechanismus
The mechanism of action of 1-BENZYL-2-[(HYDROXYIMINO)METHYL]PYRIDINIUM CHLORIDE involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with biological molecules, influencing their activity. The benzyl group may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy. The pyridinium ring can interact with enzymes and receptors, modulating their function and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
1-BENZYL-2-[(HYDROXYIMINO)METHYL]PYRIDINIUM CHLORIDE can be compared with other similar compounds, such as:
2-[(HYDROXYIMINO)(METHYLTHIO)METHYL]-1-METHYLPYRIDINIUM CHLORIDE: Similar structure but with a methylthio group instead of a benzyl group.
2-[(HYDROXYIMINO)(PHENYLTHIO)METHYL]-1-METHYLPYRIDINIUM CHLORIDE: Contains a phenylthio group, showing different reactivity and biological activity.
2-(HYDROXYIMINOMETHYL)-1-METHYLPYRIDINIUM CHLORIDE: Known for its high activity as an acetylcholinesterase reactivator.
The uniqueness of 1-BENZYL-2-[(HYDROXYIMINO)METHYL]PYRIDINIUM CHLORIDE lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Eigenschaften
CAS-Nummer |
36741-85-2 |
|---|---|
Molekularformel |
C13H13ClN2O |
Molekulargewicht |
248.71 g/mol |
IUPAC-Name |
(NE)-N-[(1-benzylpyridin-1-ium-2-yl)methylidene]hydroxylamine;chloride |
InChI |
InChI=1S/C13H12N2O.ClH/c16-14-10-13-8-4-5-9-15(13)11-12-6-2-1-3-7-12;/h1-10H,11H2;1H |
InChI-Schlüssel |
DMOUGVRKNQFSTB-UHFFFAOYSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)C[N+]2=CC=CC=C2/C=N/O.[Cl-] |
Kanonische SMILES |
C1=CC=C(C=C1)C[N+]2=CC=CC=C2C=NO.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


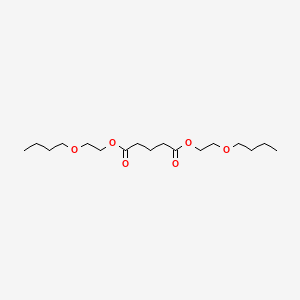



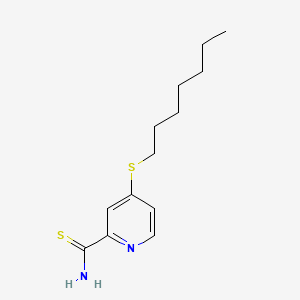
![2-(2-oxopiperidin-1-yl)-N-[2-[4-(2-propan-2-yloxyphenyl)piperazin-1-yl]ethyl]acetamide;hydrobromide](/img/structure/B12663087.png)
